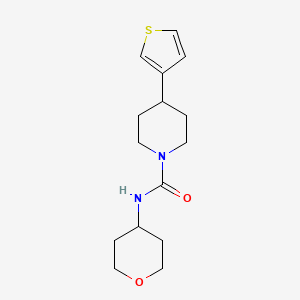

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Description

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a tetrahydro-2H-pyran-4-yl group at the carboxamide nitrogen and a thiophen-3-yl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name |

N-(oxan-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(16-14-3-8-19-9-4-14)17-6-1-12(2-7-17)13-5-10-20-11-13/h5,10-12,14H,1-4,6-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLVQVHCORZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-(oxan-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide or Navacaprant , is a selective κ-opioid receptor antagonist. The κ-opioid receptor is a protein that plays a key role in mood regulation, stress response, and the perception of pain.

Mode of Action

As a κ-opioid receptor antagonist, Navacaprant works by binding to the κ-opioid receptors in the brain, thereby blocking the action of endogenous κ-opioid peptides. This blockade can lead to changes in mood, stress response, and pain perception.

Biochemical Pathways

It is known that the κ-opioid receptor is involved in various signaling pathways in the brain, including those related to mood and pain perception.

Result of Action

The molecular and cellular effects of Navacaprant’s action are likely to involve changes in neuronal signaling due to the blockade of the κ-opioid receptor. This can result in alterations in mood, stress response, and pain perception.

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a thiophene moiety, and a tetrahydro-pyran ring. This unique arrangement contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 219.27 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Tetrahydropyran Ring : This is achieved through cyclization reactions involving diols and aldehydes.

- Introduction of the Thiophene Moiety : This can be done via electrophilic substitution or coupling reactions.

- Final Coupling with Piperidine : The carboxamide functionality is introduced through amidation reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival, notably through modulation of the TGF-β signaling pathway .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell proliferation |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in various assays. For example, it significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating an IC50 value comparable to established anti-inflammatory agents like curcumin .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several derivatives including this compound against clinical isolates. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.

- Evaluation in Cancer Models : In vivo studies using xenograft models showed that administration of this compound resulted in significant tumor growth inhibition without noticeable toxicity, highlighting its potential as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its potential applications in various fields:

Medicinal Chemistry

- Pharmacological Investigations : The compound exhibits interactions with biological targets such as receptors or enzymes, which are relevant in pharmacological contexts. Research indicates that compounds with similar structures can modulate pathways related to pain perception or neurochemical signaling .

- Cannabinoid Receptor Agonists : Related compounds have been identified as cannabinoid receptor agonists with low central nervous system (CNS) penetration, suggesting potential for therapeutic use without significant CNS side effects .

Synthetic Organic Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for developing new pharmaceuticals.

Materials Science

- Potential in Polymer Production : Due to its acrylamide structure, it may be utilized in the production of specialty chemicals or as a precursor in synthesizing polymers.

Case Study 1: Cannabinoid Receptor Agonists

Research conducted on N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides demonstrated their effectiveness as dual agonists for cannabinoid receptors CB(1) and CB(2). These compounds exhibited low CNS penetration and were devoid of CNS side effects during pharmacodynamic testing, highlighting their potential for therapeutic applications .

Case Study 2: Synthetic Pathways

A study on the synthesis routes for similar compounds emphasized the importance of optimizing reaction conditions to improve yield and purity. This research underscored the utility of N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide as a versatile building block in organic synthesis.

Comparison with Similar Compounds

(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17)

Structural Differences :

- Aromatic Substituent : Replaces thiophen-3-yl with a naphthalen-1-yl group, increasing hydrophobicity and steric bulk.

- Linker : Features a methylene bridge between the tetrahydro-2H-pyran and piperidine.

Synthesis : Synthesized via coupling of (tetrahydro-2H-pyran-4-yl)methanamine, yielding 78% .

Pharmacokinetic Data :

- Molecular Weight : 381.2 g/mol (ES + MS) .

- HPLC Retention Time : 1.07 min .

- Metabolic Stability : Tested in human/mouse liver microsomes with NADPH-regenerating systems; stability data suggest moderate hepatic clearance .

Key Contrast : The naphthalene group likely enhances membrane permeability but may reduce metabolic stability compared to the thiophene in the target compound.

1-{[1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide

Structural Differences :

- Core Modification: Incorporates a pyrrolidinone ring conjugated to a 4-methoxyphenyl group.

Pharmacological Implications :

N-(3-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 2)

Structural Differences :

- Heterocycle : Replaces thiophene with a benzimidazolone group, introducing rigidity and hydrogen-bonding sites.

- Substituent : Features a 3-fluorophenyl group at the carboxamide nitrogen.

Synthesis: Prepared via isocyanate coupling (63% yield) .

N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

Structural Differences :

- Core Architecture : Cyclopentane and phenylpiperidine substituents create a sterically congested scaffold.

- Functional Groups : Lacks aromatic heterocycles (e.g., thiophene), relying on hydrophobic interactions.

Synthesis : Prepared via analogous methods to Example 12, with MS data confirming molecular weight (411.1 g/mol) .

Critical Analysis of Substituent Effects

- Thiophene vs. Naphthalene/Benzene : Thiophene’s smaller size and sulfur atom balance lipophilicity and metabolic resistance compared to bulkier aromatics.

- Tetrahydro-2H-pyran vs. Aliphatic Chains : The oxygen in tetrahydro-2H-pyran improves solubility over purely hydrocarbon linkers.

- Fluorine and Methoxy Groups : Electron-withdrawing (F) or donating (OMe) substituents modulate binding affinity and clearance rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.